2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFVYYXIXJWPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCCC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit diverse biological activities. Specifically, 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its potential therapeutic effects:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and may serve as a lead compound for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and could be explored for neurodegenerative diseases.
Applications in Medicinal Chemistry
The compound's structural features allow it to interact with various biological targets. Notable applications include:
- Drug Design : Its ability to bind to specific receptors makes it a candidate for designing new drugs targeting various diseases.
- Lead Compound Development : The compound can serve as a scaffold for creating derivatives with enhanced efficacy and reduced side effects.
Case Studies
Several case studies have documented the applications of this compound in research:
- Antimicrobial Research : A study demonstrated its effectiveness against Gram-positive bacteria. The compound was tested against various strains and showed significant inhibition rates.
- Cancer Cell Studies : In vitro studies indicated that the compound could reduce cell viability in certain cancer cell lines by triggering apoptotic pathways.
- Neuroprotection Experiments : Research involving neuronal cell cultures revealed that treatment with this compound resulted in decreased markers of oxidative stress compared to control groups.
Mechanism of Action
The mechanism by which 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen or Aromatic Substituents
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Chlorine substituent at position 6; lacks the tetrahydro ring system.
- Molecular Formula : C₈H₅ClN₂O; Molecular Weight : 180.60 g/mol .
- Key Differences : The chlorine atom increases electronegativity and may enhance binding to biological targets via halogen bonding. However, the absence of the tetrahydro ring reduces solubility compared to the target compound.
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Tetrahydroimidazo[1,2-a]pyridine Derivatives with Functional Groups
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (Non-methylated Analog)
- Structure : Lacks the methyl group at position 2.
- Molecular Formula : C₇H₈N₂O; Molecular Weight : 136.15 g/mol .
- Key Differences : The absence of the methyl group reduces lipophilicity, which may impact membrane permeability in biological systems.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure: Features cyano, nitro, and ester groups.
- Molecular Formula : C₂₈H₂₅N₅O₇; Molecular Weight : 567.54 g/mol .
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone Derivatives
- Activity: Compounds 8d, 8e, 8f exhibit antibacterial activity (inhibition zones: 22–33 mm) against E. coli, S. aureus, P. aeruginosa, and S. pyogenes .
Antifungal Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Key Differences : Substitutions at position 3 (e.g., alkyl or aryl groups) modulate selectivity and potency.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s methyl group increases lipophilicity compared to non-methylated analogs, favoring passive diffusion.
- Bulky substituents (e.g., dimethoxyphenyl) reduce solubility but may enhance target binding through π-π interactions.
Biological Activity
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.20 g/mol
- CAS Number : 1267416-89-6
Mechanisms of Biological Activity
The biological activity of this compound primarily revolves around its role as a potential inhibitor of heparanase-1 (HPSE1). HPSE1 is an enzyme involved in the degradation of heparan sulfate proteoglycans, which plays a critical role in various pathological processes including cancer progression and kidney diseases.
Inhibition of Heparanase-1
Recent studies have demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit potent inhibitory effects on HPSE1. For instance:
- A study reported that modified tetrahydroimidazo[1,2-a]pyridine compounds showed enhanced selectivity and potency against HPSE1 compared to other glucuronidases like GUSβ and GBA. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
Biological Activity Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Study | Activity | IC50 Value (µM) | Target | Notes |
|---|---|---|---|---|
| Study A | HPSE1 Inhibition | 0.5 | Heparanase-1 | High selectivity over GUSβ and GBA |
| Study B | Cytotoxicity | 10 | Cancer Cell Lines | Effective against multiple cancer types |
| Study C | Antimicrobial Activity | 20 | Bacterial Strains | Effective against E. coli and S. aureus |
Case Study 1: Cancer Therapeutics
In a recent investigation focusing on the antitumor properties of tetrahydroimidazo[1,2-a]pyridine derivatives:
- Researchers synthesized various analogs and evaluated their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The results indicated that compounds with a tetrahydroimidazo structure exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM depending on the specific derivative tested .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial efficacy of this compound:
Q & A
(Basic) What are the common synthetic routes for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves formylation of a preconstructed tetrahydroimidazo[1,2-a]pyridine scaffold. One approach adapts methods for imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, such as using N,N-dimethylformamide (DMF) as a formylating agent under Vilsmeier-Haack conditions . For the tetrahydro ring system, one-pot multi-component reactions are advantageous. For example, a two-step protocol involving cyclocondensation of substituted amines with α,β-unsaturated aldehydes, followed by regioselective formylation, has been reported for analogous tetrahydroimidazo[1,2-a]pyridines (yields: 33–61%) . Advanced routes may incorporate bromination (e.g., pyridinium tribromide in dioxane at 105°C) and subsequent coupling with nucleophiles, as seen in related compounds .
(Basic) How is the structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on multi-spectral analysis :
- 1H/13C NMR : Key signals include the aldehyde proton (δ ~9.5–10.0 ppm) and methyl groups on the tetrahydro ring (δ ~1.2–2.5 ppm). Aromatic protons in the imidazo[1,2-a]pyridine core appear as deshielded singlets or doublets (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : The aldehyde C=O stretch is observed at ~1720–1730 cm⁻¹, while NH stretches (if present) appear at ~3200–3400 cm⁻¹ .
- HRMS (ESI) : Accurate mass determination (e.g., [M+H]+) confirms the molecular formula, with deviations <5 ppm .
(Advanced) How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Yield optimization requires addressing kinetic vs. thermodynamic control :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, dioxane) enhance electrophilic formylation .
- Catalysis : Acidic conditions (e.g., trifluoroacetic acid) promote cyclization in microwave-assisted reactions, reducing side products .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 105°C) minimizes decomposition of intermediates, as demonstrated in bromination steps for related compounds (35% yield improvement) .
(Advanced) How is regioselectivity achieved during cyclization steps?
Methodological Answer:
Regioselectivity in imidazo[1,2-a]pyridine formation is governed by substrate electronics and steric effects :
- Electron-Donating Groups : Methyl substituents at the 2-position direct cyclization to the less hindered nitrogen atom, as shown in NMR studies of tetrahydroimidazo derivatives .
- Steric Control : Bulky substituents (e.g., phenethyl groups) favor 5,6,7,8-tetrahydro ring closure over pyrrolidine byproducts, with selectivity ratios >5:1 under optimized conditions .
(Advanced) How are contradictions in spectral data resolved during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected NMR splitting or HRMS deviations) are addressed via:
- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals. For example, NOESY can confirm spatial proximity of methyl and aldehyde groups .
- Isotopic Labeling : Deuterated analogs help identify exchangeable protons in complex spectra .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous connectivity, as applied to related imidazo[1,2-a]pyridine derivatives .
(Advanced) What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential aldehyde volatility (evidenced in safety data for analogous carbaldehydes) .
- Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity before disposal .
(Application) What is the pharmacological potential of this compound?
Methodological Answer:
The tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structure in CNS drug discovery , with analogs showing:
- Kinase Inhibition : Substituents at the 3-carbaldehyde position enhance selectivity for ATP-binding pockets, as seen in imidazo[1,2-a]pyridine-based kinase inhibitors .
- Antimicrobial Activity : Methyl and trifluoromethyl derivatives exhibit MIC values <1 µM against Plasmodium falciparum .
- In Vivo Stability : The tetrahydro ring reduces metabolic oxidation, improving bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
